3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride
Description
3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride is a synthetic isoxazole derivative characterized by a phenyl group at the 3-position and a 2-morpholinoethyl substituent at the 5-position of the isoxazole ring. Key identifiers include:
- CAS Number: 7041-81-8 (synonyms: 4-Morpholinepropanol, alpha-(3-phenyl-5-isoxazolyl)-, monohydrochloride)
- Molecular Formula: C₁₆H₂₀N₂O₃·HCl (MW: 324.84)
- Acute Toxicity: Subcutaneous LD₅₀ of 800 mg/kg in mice .
The compound is synthesized via multi-step protocols involving Claisen-Schmidt reactions, hydroxylamine hydrochloride-mediated cyclization, and subsequent functionalization .
Properties
CAS No. |
1088-87-5 |
|---|---|
Molecular Formula |
C15H19ClN2O2 |
Molecular Weight |
294.77 g/mol |
IUPAC Name |
4-[2-(3-phenyl-1,2-oxazol-5-yl)ethyl]morpholin-4-ium;chloride |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-2-4-13(5-3-1)15-12-14(19-16-15)6-7-17-8-10-18-11-9-17;/h1-5,12H,6-11H2;1H |
InChI Key |
NJSVHDCSDBNMSD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CCC2=CC(=NO2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of hydroxylamine with a suitable β-keto ester or β-diketone.
Introduction of Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the isoxazole ring in the presence of a base.
Attachment of Morpholinoethyl Group: The morpholinoethyl group can be introduced through nucleophilic substitution, where 2-chloroethylmorpholine reacts with the isoxazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents on the isoxazole ring.
Scientific Research Applications
3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may have biological activity and can be studied for its potential effects on biological systems.
Medicine: It can be investigated for its therapeutic properties and potential use in drug development.
Industry: The compound can be utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 3-Phenyl-5-(2-morpholinoethyl)isoxazole HCl | 2-Morpholinoethyl | C₁₆H₂₀N₂O₃·HCl | 324.84 | Morpholine (O-containing ring) |
| 3-Phenyl-5-(1-morpholinoethyl)isoxazole HCl | 1-Morpholinoethyl | C₁₅H₁₉ClN₂O₂ | 310.78 | Morpholine at ethyl C1 position |
| 3-Phenyl-5-(3-piperidinopropyl)isoxazole HCl | 3-Piperidinopropyl | C₁₇H₂₂N₂O·HCl | 322.83* | Piperidine (N-containing 6-membered ring) |
| 3-Phenyl-5-(1-piperidinoethyl)isoxazole HCl | 1-Piperidinoethyl | C₁₆H₂₀N₂O·HCl | 308.80* | Piperidine at ethyl C1 position |
| [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine HCl | 4-Fluorophenyl, methylamine | C₁₀H₉FN₂O·HCl | 227.65 | Fluorine substitution enhances polarity |
Key Observations :
- Morpholine vs.
- Substituent Position: The 2-morpholinoethyl group (C2 position) in the parent compound may confer distinct steric and electronic effects compared to C1-substituted analogs .
- Halogen Effects : Fluorine substitution (e.g., in [3-(4-fluorophenyl)isoxazol-5-yl]methylamine HCl) enhances metabolic stability and polarity .
Insights :
- Limited toxicity data for analogs preclude direct comparisons. However, morpholine’s metabolic stability may reduce acute toxicity compared to piperidine derivatives .
- Fluorine substitution could mitigate toxicity by reducing oxidative metabolism .
Biological Activity
3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article delves into the compound's synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C14H18N2O
- Molecular Weight : 230.31 g/mol
- CAS Number : 1088-87-5
Synthesis
The synthesis of this compound typically involves a multi-step process, including the condensation of isoxazole derivatives with morpholinoethylamine. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| PC3 (Prostate Cancer) | 1.5 | High |
| MCF7 (Breast Cancer) | 2.0 | Moderate |
| HeLa (Cervical Cancer) | 1.8 | High |
In a study conducted by researchers at PubMed, the compound was found to inhibit cell proliferation significantly in PC3 cells while showing less toxicity in non-tumorigenic cells, indicating its potential as a selective anticancer agent .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases involved in cell signaling pathways. Molecular docking studies suggest that the compound binds effectively to ribosomal protein S6 kinase beta-1 (S6K1), disrupting its activity and leading to reduced tumor cell growth .
Study 1: Anticancer Efficacy
A comprehensive study evaluated the efficacy of various isoxazole derivatives, including our compound, against prostate cancer cells. The results indicated that treatment with this compound resulted in a 50% reduction in cell viability compared to untreated controls after 48 hours of exposure.
Study 2: Selectivity Assessment
Another investigation focused on the selectivity of this compound compared to traditional chemotherapeutics like doxorubicin. The selectivity index (SI) was calculated as follows:
For this compound, the SI was found to be significantly higher than that of doxorubicin, reinforcing its potential as a safer alternative for cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
